molecular formula C18H13N3O4 B2651097 N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 921991-05-1

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2651097
CAS No.: 921991-05-1
M. Wt: 335.319
InChI Key: WVJKQLOSGKYDDT-UHFFFAOYSA-N
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Description

“N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide” is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .


Synthesis Analysis

Benzofuran compounds can be synthesized using a variety of methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives is complex and versatile. The benzofuran ring serves as a core structural unit of various biologically active natural medicines and synthetic chemical raw materials . The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .


Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse and complex. The construction of the benzofuran ring often involves unique reactions such as free radical cyclization cascades and proton quantum tunneling .

Scientific Research Applications

Synthesis and Biological Evaluation

Anticancer Activity

A study by Salahuddin et al. (2014) describes the synthesis of 1,3,4-oxadiazole derivatives and their evaluation for anticancer activity. This research underlines the significance of oxadiazole derivatives in developing potential anticancer agents, showing activity against breast cancer cell lines (Salahuddin et al., 2014).

Antimicrobial and Antioxidant Activities

A new benzamide isolated from endophytic Streptomyces sp. was found to possess antimicrobial and antioxidant activities (Yang et al., 2015). Although the core structure differs, the interest in benzamide derivatives for antimicrobial applications is evident (Yang et al., 2015).

Anti-Inflammatory and Analgesic Agents

Novel compounds derived from benzodifuranyl and oxadiazepines showed significant anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020). This suggests that structurally related compounds might also possess similar biological properties (Abu‐Hashem et al., 2020).

Histone Deacetylase Inhibitor for Alzheimer's Disease

A compound with a benzamide moiety was developed as a selective inhibitor of histone deacetylase 6, showing potential for treating Alzheimer's disease by ameliorating disease phenotypes (Lee et al., 2018). This indicates the potential therapeutic applications of benzamide derivatives in neurodegenerative diseases (Lee et al., 2018).

Mechanism of Action

The mechanism of action of benzofuran derivatives is largely dependent on their specific structure and the biological activity they exhibit. For example, some benzofuran derivatives have been found to exhibit neuroprotective and antioxidant activities .

Future Directions

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . They are being increasingly used in the fields of drug invention and development . Future research in this area is likely to focus on the discovery of new drugs and the development of more efficient synthesis methods .

Properties

IUPAC Name

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4/c1-23-13-9-5-8-12-10-14(24-15(12)13)17-20-21-18(25-17)19-16(22)11-6-3-2-4-7-11/h2-10H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJKQLOSGKYDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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